1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide
Description
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is a synthetic organic compound featuring a formamide backbone (HCONH₂) modified with a cyano (-CN) group and a 1-methylpiperidin-4-ylideneamino substituent. Its structure integrates a piperidine ring with a methyl group at position 1 and an imine (C=N) bond at position 4, contributing to unique electronic and steric properties. The cyano group enhances electrophilicity, making the compound reactive in nucleophilic addition or cyclization reactions, which may be exploited in pharmaceutical or materials science applications.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide |
InChI |
InChI=1S/C8H12N4O/c1-12-4-2-7(3-5-12)10-11-8(13)6-9/h2-5H2,1H3,(H,11,13) |
InChI Key |
SCJDFQPJNVYONW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C#N)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted amines with alkyl cyanoacetates under different conditions . Some common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants without solvent at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar conditions as the laboratory methods but optimized for efficiency and yield. These methods often include continuous flow processes and the use of industrial reactors to handle large volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve bidentate reagents and can be carried out under mild to moderate conditions.
Substitution Reactions: Often require specific catalysts or reagents to facilitate the replacement of the cyano group.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical properties .
Scientific Research Applications
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular features, reactivity, and applications.
Structural Analogues
Key Differences and Implications
- Functional Groups and Reactivity: The target compound’s cyano group distinguishes it from simpler formamides like N,N-diethylformamide, which lacks electrophilic sites for further functionalization . This cyano substituent may enable participation in Strecker-like reactions, relevant to amino acid synthesis under prebiotic conditions . Compared to 1-N-BOC-4-CYANO-4-(2-METHOXYPHENYL)PIPERIDINE , the absence of a BOC-protecting group in the target compound increases its reactivity but reduces stability during synthesis.
- Solubility and Polarity: Compounds with phenolic hydroxyl groups (e.g., the formamide derivative in ) exhibit higher polarity and water solubility compared to the target compound, which lacks hydroxyl substituents. The methylpiperidine ring may confer moderate lipid solubility, suggesting possible membrane permeability in biological systems.
- Prebiotic and Pharmaceutical Relevance: Formamide derivatives are established precursors to nucleobases and amino acids under simulated prebiotic conditions . The cyano group in the target compound could facilitate nitrile-mediated oligomerization pathways. Piperidine-containing compounds (e.g., ) are prevalent in drug discovery due to their bioactivity; the target compound’s imine bond may serve as a pharmacophore in kinase or protease inhibitors.
Research Findings and Limitations
- Synthetic Challenges : Unlike BOC-protected analogues , the target compound’s imine bond may require inert atmospheric conditions to prevent hydrolysis.
- Thermodynamic Data : N,N-diethylformamide’s well-characterized properties (e.g., boiling point: 176°C) highlight the need for similar studies on the target compound to assess stability and purification methods.
- Biological Activity: The phenolic formamide derivatives in show structural similarities to beta-agonists (e.g., salbutamol), suggesting the target compound could be optimized for receptor-binding studies.
Biological Activity
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyano group and an amine functional group. Its chemical structure can be represented as follows:
Where represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the cyano group is significant for its biological activity.
1. Anticancer Activity
Research indicates that compounds similar to 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide exhibit anticancer properties. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutics like doxorubicin. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation in various cancer cell lines, including breast cancer .
2. Antimicrobial Properties
The compound's structural analogs have demonstrated notable antimicrobial activity against various pathogens. In particular, pyrazole carboxamides have shown effectiveness against fungal infections, suggesting that similar compounds may possess broad-spectrum antimicrobial properties .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against fungal pathogens | |
| Synergistic Effects | Enhances doxorubicin efficacy |
Case Study 1: Anticancer Efficacy
In a study evaluating several pyrazole derivatives, two compounds demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted that the combination of these compounds with doxorubicin resulted in a synergistic effect, improving treatment outcomes for aggressive breast cancer subtypes .
Case Study 2: Antifungal Activity
A series of synthesized pyrazole derivatives were tested for antifungal activity against five phytopathogenic fungi. The results indicated that specific substitutions on the pyrazole ring enhanced antifungal potency, suggesting a structure-activity relationship that could be exploited in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
